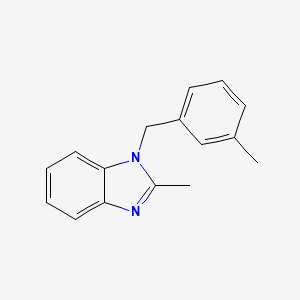![molecular formula C17H20N4O2S B5718385 N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it useful in studies related to Parkinson's disease and other neurodegenerative disorders.
Mechanism of Action
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide inhibits mitochondrial complex I, which is involved in the production of ATP in the cell. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can damage cells and contribute to neurodegeneration. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide is converted to MPP+ in the brain, which is taken up by dopaminergic neurons and causes selective damage to these cells.
Biochemical and Physiological Effects:
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to cause a range of biochemical and physiological effects in animal models, including decreased ATP production, increased ROS production, and selective damage to dopaminergic neurons in the substantia nigra. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has also been shown to induce oxidative stress and inflammation, which can contribute to neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide in lab experiments is that it induces Parkinson's-like symptoms in animal models, which makes it a valuable tool for studying the mechanisms of the disorder. However, N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has several limitations, including its toxicity and the fact that it only induces a subset of Parkinson's-like symptoms. Additionally, N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide is not a perfect model for Parkinson's disease, as the disorder is multifactorial and involves a complex interplay of genetic and environmental factors.
Future Directions
There are several future directions for research related to N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide, including the development of new treatments for Parkinson's disease based on the mechanisms of action of the compound. Additionally, researchers are exploring the potential use of N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is ongoing research into the development of new synthesis methods for N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide and related compounds, which could lead to more efficient and cost-effective production methods.
Synthesis Methods
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-nitroaniline with 4-methylpiperazine, followed by reduction with sodium dithionite and subsequent reaction with furfuryl isothiocyanate. Other synthesis methods include the reaction of 4-methylpiperazine with 2-chloro-4-nitrophenyl isothiocyanate, followed by reaction with furfurylamine.
Scientific Research Applications
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has been widely used in scientific research for its ability to induce Parkinson's-like symptoms in animal models. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide is converted to MPP+ in the brain, which is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra. This makes N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for the disorder.
properties
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-20-8-10-21(11-9-20)14-6-3-2-5-13(14)18-17(24)19-16(22)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3,(H2,18,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZVJKKBFXUODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-dimethoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5718349.png)

![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)
![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)



![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)
![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)